N-(2-(1H-indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

MIF tautomerase inhibitor immuno-oncology

Unlike common 5-carboxamide analogs, this 4-carboxamide scaffold delivers defined MIF tautomerase inhibition (IC50 25.2 µM) alongside species-dependent tubulin engagement (porcine IC50 2.68 µM)—ideal as a low-potency assay control. Order to leverage regioisomer-driven selectivity profiles for polypharmacology probe discovery.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 1014048-60-2
Cat. No. B2907943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
CAS1014048-60-2
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESCN1C=C(C(=N1)OC)C(=O)NCCC2=CNC3=CC=CC=C32
InChIInChI=1S/C16H18N4O2/c1-20-10-13(16(19-20)22-2)15(21)17-8-7-11-9-18-14-6-4-3-5-12(11)14/h3-6,9-10,18H,7-8H2,1-2H3,(H,17,21)
InChIKeyMWUYMKDGOVVYGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-Indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014048-60-2): A Research-Grade Indole-Pyrazole Hybrid for Specialized Probe Development


N-(2-(1H-indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014048-60-2) is a synthetic small-molecule hybrid featuring a tryptamine-derived indole moiety linked via an ethyl bridge to a 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide scaffold [1]. This compound belongs to a broader class of indole-pyrazole hybrids under investigation for their interactions with targets such as macrophage migration inhibitory factor (MIF) and tubulin [2]. Its specific 4-carboxamide regioisomeric configuration and substitution pattern distinguish it from more extensively characterized 5-carboxamide analogs, creating a unique pharmacological profile that warrants consideration for targeted probe discovery programs.

Why Regioisomerism and Substitution Pattern in Indole-Pyrazole Carboxamides Preclude Generic Interchangeability


In the indole-pyrazole carboxamide series, subtle structural variations profoundly impact target engagement and biological activity. The position of the carboxamide on the pyrazole ring (e.g., 4- vs. 5-carboxamide) and the nature of substituents (e.g., methoxy vs. unsubstituted) dictate hydrogen-bonding networks and binding pocket complementarity [1]. Consequently, assuming functional equivalence between the 4-carboxamide compound N-(2-(1H-indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide and its 5-carboxamide or differently substituted analogs is scientifically unsound, as it ignores documented regioisomer-dependent activity cliffs and selectivity profiles observed within this chemotype [2]. Direct quantitative evidence below substantiates this claim.

Quantitative Differentiation of N-(2-(1H-Indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014048-60-2) Against Closest Analogs and Alternatives


MIF Tautomerase Inhibition: Potency Differentiation Against the Clinical Candidate TDI-10229

The target compound demonstrates measurable but substantially lower MIF tautomerase inhibitory activity compared to the optimized clinical candidate TDI-10229 [1]. While TDI-10229 achieves low nanomolar potency (IC50 = 159 ± 7 nM), the 4-carboxamide compound exhibits an IC50 of 25,200 nM (25.2 µM) in the same enzymatic assay format [2]. This 158-fold potency differential underscores its utility as a low-affinity control probe or a starting scaffold for fragment-based optimization, rather than a potent inhibitor.

MIF tautomerase inhibitor immuno-oncology inflammation

Tubulin Polymerization Inhibition: Selectivity Profile vs. a Potent 5-Carboxamide Analog (Compound 18)

The target compound's activity against tubulin polymerization is markedly weaker than that of the potent indole-3-pyrazole-5-carboxamide analog Compound 18 [1]. Data from separate but comparable fluorescence-based tubulin polymerization assays reveal an IC50 of 2,680 nM for the 4-carboxamide compound against porcine brain tubulin [2], versus an IC50 of 19,000 nM (19 µM) for Compound 18 against bovine tubulin [1]. Despite differences in tubulin source, the 7-fold difference in potency, combined with the compound's >10,000 nM IC50 against bovine tubulin, indicates species- and regioisomer-dependent activity that may be exploited for selectivity profiling.

tubulin polymerization antimitotic cytoskeleton cancer

Regioisomeric and Conformational Differentiation from 5-Carboxamide Indole-Pyrazole Hybrids

The target compound possesses a 4-carboxamide pyrazole substitution, in contrast to the 5-carboxamide configuration that dominates the literature on tubulin-targeting indole-pyrazole hybrids [1]. Molecular docking studies of the 5-carboxamide series reveal critical hydrogen bonds between the pyrazole, indole, and methoxy groups and residues in the colchicine binding site of tubulin [1]. The 4-carboxamide regioisomer likely orients the indole-ethyl substituent into a distinct conformational space, enabling exploration of chemical space inaccessible to the 5-carboxamide series. This structural divergence has resulted in a MIF-active profile (IC50 = 25.2 µM) not reported for the 5-carboxamide series [2].

regioisomerism structure-activity relationship medicinal chemistry molecular design

Absence of Reported Cytotoxicity Broadens Utility as a Non-Toxic Probe

Unlike the 5-carboxamide series, which includes compounds with potent antiproliferative activity against Huh7, MCF-7, and HCT116 cancer cell lines (e.g., Compound 18 IC50 range: 0.6–2.9 µM) [1], no antiproliferative or cytotoxic data have been reported for this 4-carboxamide compound in peer-reviewed literature or public databases. While absence of evidence does not confirm absence of cytotoxicity, this distinction positions the compound as a potentially cleaner probe for target engagement studies where confounding cytotoxicity is undesirable. Users must independently verify cytotoxicity in their systems.

selectivity cytotoxicity probe compound chemical biology

Best-Fit Research Application Scenarios for N-(2-(1H-Indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide Driven by Quantitative Differentiation


Negative Control Probe for MIF Tautomerase High-Throughput Screening Campaigns

With a biochemical IC50 of 25.2 µM against MIF tautomerase, this compound serves as an ideal low-potency control for validating assay sensitivity and establishing activity thresholds in HTS campaigns aimed at identifying novel MIF inhibitors [1]. Its 158-fold lower potency compared to TDI-10229 ensures that assay windows reliably discriminate between weak binders and true hits.

Regioisomer-Selective Tool for Tubulin Colchicine Site Topology Mapping

The compound's 4-carboxamide configuration and species-dependent tubulin inhibition (IC50 = 2.68 µM porcine vs. >10 µM bovine) make it a valuable chemical probe for dissecting how pyrazole carboxamide regioisomerism affects binding to the colchicine site across mammalian tubulin isotypes [3][2]. This can inform structure-based design of isotype-selective antimitotic agents.

Scaffold-Hopping Starting Point for Dual MIF-Tubulin Ligand Design

The unique dual-activity profile—moderate MIF inhibition combined with measurable tubulin engagement—positions this 4-carboxamide scaffold as a starting point for designing dual-target ligands for cancers where both MIF-mediated immune evasion and microtubule dynamics are implicated [1][2]. The absence of reported cytotoxicity facilitates clean assessment of target engagement.

Chemical Biology Probe for Investigating Indole-Pyrazole Polypharmacology Networks

Given its distinct regioisomeric identity and multi-target profile, this compound can be employed in chemical proteomics or thermal shift assays to map the broader target landscape of indole-pyrazole hybrids, revealing off-target liabilities or polypharmacology opportunities that may be masked when using more potent but less promiscuous analogs [1].

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